REACTION_SMILES
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[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[n:8]1[c:9](=[O:22])[n:10]([C:17]([CH3:18])=[CH:19][S:20][CH3:21])[c:11]2[c:12]1[cH:13][cH:14][cH:15][cH:16]2.[CH3:23][OH:24].[OH2:25].[OH2:26]>>[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[n:8]1[c:9](=[O:22])[nH:10][c:11]2[c:12]1[cH:13][cH:14][cH:15][cH:16]2
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Name
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CSC=C(C)n1c(=O)n(Cc2ccccc2)c2ccccc21
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSC=C(C)n1c(=O)n(Cc2ccccc2)c2ccccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=c1[nH]c2ccccc2n1Cc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |